Pancuronium bromide
Pancuronium bromide
Pancuronium is a steroid ester in which a 5alpha-androstane skeleton is C-3alpha- and C-17beta-disubstituted with acetoxy groups and 2beta- and 16beta-disubstituted with 1-methylpiperidinium-1-yl groups. It is a non-depolarizing curare-mimetic muscle relaxant. It has a role as a muscle relaxant, a cholinergic antagonist and a nicotinic antagonist. It is a steroid ester and an acetate ester.
A bis-quaternary steroid that is a competitive nicotinic antagonist. As a neuromuscular blocking agent it is more potent than curare but has less effect on the circulatory system and on histamine release.
Pancuronium is a Nondepolarizing Neuromuscular Blocker. The physiologic effect of pancuronium is by means of Neuromuscular Nondepolarizing Blockade.
Pancuronium is a synthetic, long-acting bis-quaternary steroid and non-depolarizing neuromuscular blocking agent, with muscle relaxant activity. Pancuronium competitively binds to and blocks the nicotinic acetylcholine receptor at the neuromuscular junction, thereby preventing acetylcholine (ACh) binding and resulting in skeletal muscle relaxation and paralysis.
A bis-quaternary steroid that is a competitive nicotinic antagonist. As a neuromuscular blocking agent it is more potent than CURARE but has less effect on the circulatory system and on histamine release.
See also: Pancuronium Bromide (has salt form).
A bis-quaternary steroid that is a competitive nicotinic antagonist. As a neuromuscular blocking agent it is more potent than curare but has less effect on the circulatory system and on histamine release.
Pancuronium is a Nondepolarizing Neuromuscular Blocker. The physiologic effect of pancuronium is by means of Neuromuscular Nondepolarizing Blockade.
Pancuronium is a synthetic, long-acting bis-quaternary steroid and non-depolarizing neuromuscular blocking agent, with muscle relaxant activity. Pancuronium competitively binds to and blocks the nicotinic acetylcholine receptor at the neuromuscular junction, thereby preventing acetylcholine (ACh) binding and resulting in skeletal muscle relaxation and paralysis.
A bis-quaternary steroid that is a competitive nicotinic antagonist. As a neuromuscular blocking agent it is more potent than CURARE but has less effect on the circulatory system and on histamine release.
See also: Pancuronium Bromide (has salt form).
Brand Name:
Vulcanchem
CAS No.:
15500-66-0
VCID:
VC20747946
InChI:
InChI=1S/C35H60N2O4.BrH/c1-24(38)40-32-21-26-13-14-27-28(35(26,4)23-31(32)37(6)19-11-8-12-20-37)15-16-34(3)29(27)22-30(33(34)41-25(2)39)36(5)17-9-7-10-18-36;/h26-33H,7-23H2,1-6H3;1H/q+2;/p-1/t26-,27+,28-,29-,30-,31-,32-,33-,34-,35-;/m0./s1
SMILES:
CC(=O)OC1CC2CCC3C(C2(CC1[N+]4(CCCCC4)C)C)CCC5(C3CC(C5OC(=O)C)[N+]6(CCCCC6)C)C.[Br-].[Br-]
Molecular Formula:
C35H60BrN2O4+
Molecular Weight:
652.8 g/mol
Pancuronium bromide
CAS No.: 15500-66-0
VCID: VC20747946
Molecular Formula: C35H60BrN2O4+
Molecular Weight: 652.8 g/mol
Purity: > 98%
* For research use only. Not for human or veterinary use.

Description | Pancuronium is a steroid ester in which a 5alpha-androstane skeleton is C-3alpha- and C-17beta-disubstituted with acetoxy groups and 2beta- and 16beta-disubstituted with 1-methylpiperidinium-1-yl groups. It is a non-depolarizing curare-mimetic muscle relaxant. It has a role as a muscle relaxant, a cholinergic antagonist and a nicotinic antagonist. It is a steroid ester and an acetate ester. A bis-quaternary steroid that is a competitive nicotinic antagonist. As a neuromuscular blocking agent it is more potent than curare but has less effect on the circulatory system and on histamine release. Pancuronium is a Nondepolarizing Neuromuscular Blocker. The physiologic effect of pancuronium is by means of Neuromuscular Nondepolarizing Blockade. Pancuronium is a synthetic, long-acting bis-quaternary steroid and non-depolarizing neuromuscular blocking agent, with muscle relaxant activity. Pancuronium competitively binds to and blocks the nicotinic acetylcholine receptor at the neuromuscular junction, thereby preventing acetylcholine (ACh) binding and resulting in skeletal muscle relaxation and paralysis. A bis-quaternary steroid that is a competitive nicotinic antagonist. As a neuromuscular blocking agent it is more potent than CURARE but has less effect on the circulatory system and on histamine release. See also: Pancuronium Bromide (has salt form). |
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CAS No. | 15500-66-0 |
Product Name | Pancuronium bromide |
Molecular Formula | C35H60BrN2O4+ |
Molecular Weight | 652.8 g/mol |
IUPAC Name | [(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;bromide |
Standard InChI | InChI=1S/C35H60N2O4.BrH/c1-24(38)40-32-21-26-13-14-27-28(35(26,4)23-31(32)37(6)19-11-8-12-20-37)15-16-34(3)29(27)22-30(33(34)41-25(2)39)36(5)17-9-7-10-18-36;/h26-33H,7-23H2,1-6H3;1H/q+2;/p-1/t26-,27+,28-,29-,30-,31-,32-,33-,34-,35-;/m0./s1 |
Standard InChIKey | FUSSNJWODJHPKO-MHLFSCIFSA-M |
Isomeric SMILES | CC(=O)O[C@H]1C[C@@H]2CC[C@@H]3[C@@H]([C@]2(C[C@@H]1[N+]4(CCCCC4)C)C)CC[C@]5([C@H]3C[C@@H]([C@@H]5OC(=O)C)[N+]6(CCCCC6)C)C.[Br-] |
SMILES | CC(=O)OC1CC2CCC3C(C2(CC1[N+]4(CCCCC4)C)C)CCC5(C3CC(C5OC(=O)C)[N+]6(CCCCC6)C)C.[Br-].[Br-] |
Canonical SMILES | CC(=O)OC1CC2CCC3C(C2(CC1[N+]4(CCCCC4)C)C)CCC5(C3CC(C5OC(=O)C)[N+]6(CCCCC6)C)C.[Br-] |
Appearance | Solid powder |
Colorform | Crystals WHITE POWDER |
Melting Point | 215 °C |
Physical Description | Solid |
Purity | > 98% |
Shelf Life | SENSITIVE TO HEAT ... The manufacturer indicates that the drug is stable for 6 mos at room temperature. |
Solubility | 1 g sol in 30 parts chloroform, 1 part water (20 °C) SOL IN ALCOHOL Very soluble in water. 3.08e-06 g/L |
Synonyms | Bromide, Pancuronium Pancuronium Pancuronium Bromide Pancuronium Curamed Pancuronium Organon Pavulon |
Reference | 1: Zayed SI. Flow injection potentiometric determination of pancuronium bromide in pharmaceutical preparation and urine samples using modified carbon paste electrodes. Chem Pharm Bull (Tokyo). 2011;59(2):254-9. PubMed PMID: 21297308. 2: Stankov-Jovanovic VP, Nikolic-Mandic SD, Mandic LjM, Mitic VD. A modification of the kinetic determination of pancuronium bromide based on its inhibitory effect on cholinesterase. J Clin Lab Anal. 2007;21(2):124-31. PubMed PMID: 17385680. 3: Stankov-Jovanović VP, Nikolić-Mandić SD, Mandić LM, Mitić VD. Cholinesterase inhibition based determination of pancuronium bromide in biological samples. Anal Bioanal Chem. 2006 Aug;385(8):1462-9. Epub 2006 Jun 28. PubMed PMID: 16804673. 4: Andresen BD, Alcaraz A, Grant PM. The application of pancuronium bromide (Pavulon) forensic analyses to tissue samples from an /Angel of Death/ investigation. J Forensic Sci. 2005 Jan;50(1):215-9. PubMed PMID: 15831022. 5: Andresen BD, Alcaraz A, Grant PM. Pancuronium bromide (Pavulon) isolation and identification in aged autopsy tissues and fluids. J Forensic Sci. 2005 Jan;50(1):196-203. PubMed PMID: 15831019. 6: Oransky I. Who--and how--to kill are focus of US death penalty cases. Questions about prisoners/' mental competence and use of pancuronium bromide ignite recent controversy. Lancet. 2003 Oct 18;362(9392):1287. PubMed PMID: 14577434. 7: Delogu G, Moretti S, Marcellini S, Antonucci A, Tellan G, Marandola M, Signore M, Famularo G. Pancuronium bromide, a non-depolarizing muscle relaxant which promotes apoptosis of blood lymphocytes in vitro. Acta Anaesthesiol Scand. 2003 Oct;47(9):1138-44. PubMed PMID: 12969109. 8: Sullivan TC, Hellyer PW, Lee DD, Davidson MG. Respiratory function and extraocular muscle paralysis following administration of pancuronium bromide in dogs. Vet Ophthalmol. 1998;1(2-3):125-128. PubMed PMID: 11397221. 9: Koishi K, Ooe Y, Hirata A, Kimura H, Izawa M. [Respiratory muscle weakness after prolonged use of hydrocortisone and pancuronium bromide]. Masui. 2000 Jan;49(1):72-4. Japanese. PubMed PMID: 10689850. 10: Cheung PY, Tyebkhan JM, Peliowski A, Ainsworth W, Robertson CM. Prolonged use of pancuronium bromide and sensorineural hearing loss in childhood survivors of congenital diaphragmatic hernia. J Pediatr. 1999 Aug;135(2 Pt 1):233-9. PubMed PMID: 10431119. |
PubChem Compound | 5388989 |
Last Modified | Sep 13 2023 |
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